![molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3](/img/no-structure.png)
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate
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Description
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a chemical compound with the CAS Number: 61363-31-3 . It has a molecular weight of 236.31 . It is available in powder form .
Synthesis Analysis
The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves several steps. For instance, N-(Adamantan-1-yl)pyrrolidin-2-one (TIM-2) was obtained by the reaction of 1-bromadamantane with pyrrolidin-2-one . Homoadamantane-fused pyrrolidin-2-one (TIM-1) was obtained from β-dicarbonyl derivatives of homoadamantane . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Molecular Structure Analysis
The InChI Code for Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is 1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a powder with a molecular weight of 236.31 . It is stored at a temperature of 4 degrees Celsius .Future Directions
The future directions for research on Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate could include further exploration of its psychotropic activity, as well as its potential applications in the treatment of anxiety and depressive disorders . Additionally, more studies could be conducted to understand its chemical reactions and safety profile.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves the cyclization of a precursor compound followed by esterification.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of ethyl acetoacetate to form the precursor compound.", "Step 2: The precursor compound is cyclized by heating it in ethanol with sodium ethoxide as a catalyst.", "Step 3: The resulting product is then treated with acetic acid to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then esterified with ethanol and sodium bicarbonate as a catalyst to form the final product.", "Step 5: The final product is purified by washing with water, drying with magnesium sulfate, and recrystallization from petroleum ether." ] } | |
CAS RN |
61363-31-3 |
Product Name |
Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate |
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3 |
InChI Key |
YKVJWMKLQRKVNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Canonical SMILES |
CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O |
Origin of Product |
United States |
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